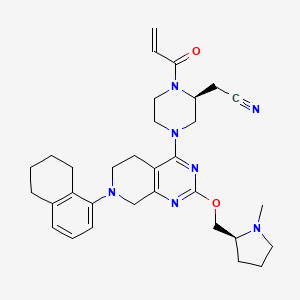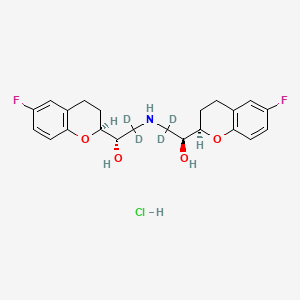
(-)-Nebivolol-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Nebivolol-d4 Hydrochloride is a deuterated form of Nebivolol Hydrochloride, a selective beta-1 adrenergic receptor antagonist. This compound is primarily used in the treatment of hypertension and heart failure. The deuterated version, this compound, is often utilized in pharmacokinetic studies due to its enhanced stability and reduced metabolic rate compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Nebivolol-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Nebivolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium catalyst under a hydrogen atmosphere, with the reaction being carried out at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The process involves large-scale catalytic hydrogenation in specialized reactors designed to handle deuterium gas. The final product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (-)-Nebivolol-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine, with the reactions carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
(-)-Nebivolol-d4 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Nebivolol.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of beta-blockers.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of Nebivolol in treating cardiovascular diseases.
Industry: Applied in the pharmaceutical industry for the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (-)-Nebivolol-d4 Hydrochloride involves its selective binding to beta-1 adrenergic receptors, leading to the inhibition of adrenergic stimulation. This results in a decrease in heart rate and blood pressure, making it effective in the treatment of hypertension and heart failure. The deuterated form exhibits similar pharmacological effects but with enhanced stability and reduced metabolic rate, allowing for more accurate pharmacokinetic studies.
Comparison with Similar Compounds
Nebivolol Hydrochloride: The non-deuterated form, commonly used in clinical settings.
Bisoprolol: Another selective beta-1 adrenergic receptor antagonist used for similar indications.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking properties.
Uniqueness: (-)-Nebivolol-d4 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to its non-deuterated counterpart. This makes it particularly valuable in pharmacokinetic studies and research applications where precise measurement of drug metabolism is crucial.
Properties
Molecular Formula |
C22H26ClF2NO4 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(1S)-2,2-dideuterio-2-[[(2S)-1,1-dideuterio-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1/i11D2,12D2; |
InChI Key |
JWEXHQAEWHKGCW-YNYGMEKVSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


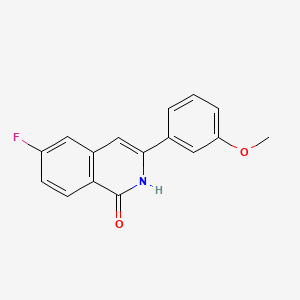
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
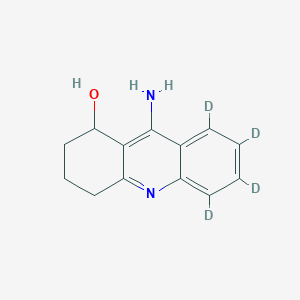
![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)
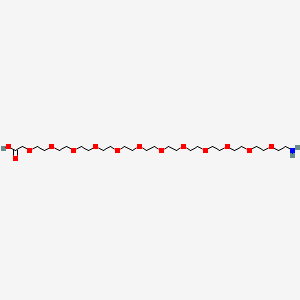
![3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15143160.png)
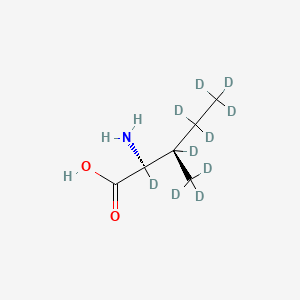
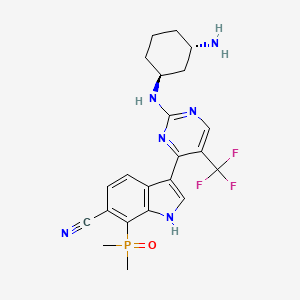
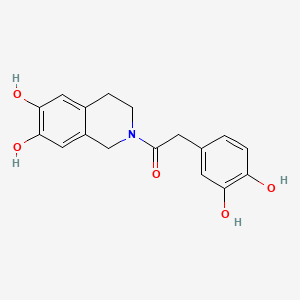
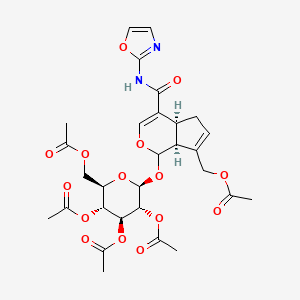
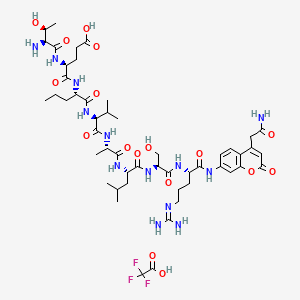
![3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide](/img/structure/B15143201.png)
![(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B15143208.png)
